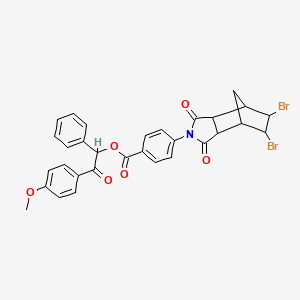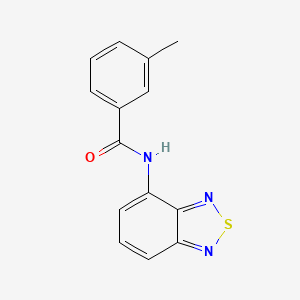
2-(1,3-Benzothiazol-2-ylthio)-N'-(3,4-dihydroxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that features a benzothiazole ring, a thioether linkage, and a hydrazide functional group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thioether Formation: The benzothiazole ring is then reacted with a halogenated acetic acid derivative to form the thioether linkage.
Hydrazide Formation: The thioether compound is then reacted with hydrazine hydrate to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 3,4-dihydroxybenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds would typically involve large-scale synthesis using similar reaction steps but optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzylidene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.
Substitution: The thioether linkage can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying enzyme activities and protein interactions.
Medicine: Potential therapeutic agent for treating infections, cancer, and oxidative stress-related diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide would depend on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic processes.
Anticancer Activity: It might induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: Lacks the dihydroxybenzylidene moiety.
N’-(3,4-Dihydroxybenzylidene)acetohydrazide: Lacks the benzothiazole ring.
2-(1,3-Benzothiazol-2-ylthio)-N’-(4-hydroxybenzylidene)acetohydrazide: Similar structure but with a different substitution pattern on the benzylidene moiety.
Uniqueness
2-(1,3-Benzothiazol-2-ylthio)-N’-(3,4-dihydroxybenzylidene)acetohydrazide is unique due to the presence of both the benzothiazole ring and the dihydroxybenzylidene moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
303105-74-0 |
|---|---|
Molecular Formula |
C16H13N3O3S2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13N3O3S2/c20-12-6-5-10(7-13(12)21)8-17-19-15(22)9-23-16-18-11-3-1-2-4-14(11)24-16/h1-8,20-21H,9H2,(H,19,22)/b17-8+ |
InChI Key |
MSFPBEJRMJTOBA-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(benzyloxy)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11660084.png)
![3-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}propyl acetate](/img/structure/B11660085.png)
![N'-[1-(3-aminophenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B11660092.png)
![(2E,5Z)-5-{[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11660095.png)
![4-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11660106.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-phenylfuran-2-carboxamide](/img/structure/B11660107.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11660113.png)
![dimethyl 2-{1-[(2,5-dioxopyrrolidin-1-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11660116.png)
![N-(2-ethylphenyl)-2-{[(4-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11660118.png)
![(6Z)-6-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660132.png)
![9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11660146.png)
![2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11660154.png)
